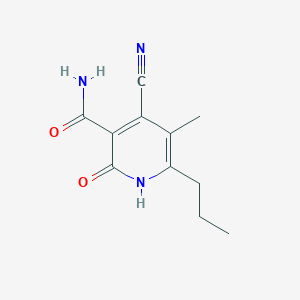![molecular formula C23H20N2O2S5 B14940484 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B14940484.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that features multiple functional groups, including benzothiazole, dithioloquinoline, and ethanone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives, ethoxy compounds, and dithioloquinoline precursors. Common synthetic routes could involve:
Step 1: Formation of the benzothiazole moiety through cyclization reactions.
Step 2: Introduction of the ethoxy and dimethyl groups via alkylation reactions.
Step 3: Formation of the dithioloquinoline core through condensation reactions.
Step 4: Final coupling of the benzothiazole and dithioloquinoline units under specific conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Scaling up reactions: to industrial volumes.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: such as recrystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents might include dichloromethane (DCM), ethanol, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone would depend on its specific application. For example:
Biological activity: The compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material properties: The compound’s structure might impart specific physical or chemical properties to materials, such as increased stability or reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole moieties.
Dithioloquinoline derivatives: Compounds with similar dithioloquinoline cores.
Ethanone derivatives: Compounds with similar ethanone functional groups.
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone lies in its combination of multiple functional groups, which might confer unique chemical and biological properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C23H20N2O2S5 |
|---|---|
Molekulargewicht |
516.8 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C23H20N2O2S5/c1-4-27-13-9-10-14-16(11-13)25(23(2,3)20-19(14)21(28)32-31-20)18(26)12-29-22-24-15-7-5-6-8-17(15)30-22/h5-11H,4,12H2,1-3H3 |
InChI-Schlüssel |
VYZZWBHRNARFMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C)SSC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940408.png)
![1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-butyn-1-one](/img/structure/B14940411.png)

![1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B14940421.png)
![2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B14940438.png)
![4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14940442.png)
![4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940449.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B14940459.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14940460.png)
![2-Methyl-7-(naphthalen-1-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14940468.png)
![2-methyl-N-(2-methylphenyl)-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940469.png)
![6-(4-methoxyphenyl)-2-(propylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B14940492.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide](/img/structure/B14940496.png)
![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-4-nitrobenzamide](/img/structure/B14940503.png)
